
zinc;methylbenzene;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of zinc;methylbenzene;iodide typically involves the reaction of zinc iodide with methylbenzene under specific conditions. One common method is to dissolve zinc iodide in methylbenzene and allow the mixture to react at elevated temperatures. The reaction can be represented as:
ZnI2+C6H5CH3→Zn(C6H5CH3)I2
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of catalysts, controlled temperatures, and pressures to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Zinc;methylbenzene;iodide can undergo oxidation reactions, where the methyl group in methylbenzene is oxidized to form benzoic acid.
Reduction: The compound can also participate in reduction reactions, where the iodide ions can be reduced to iodine.
Substitution: Substitution reactions can occur, where the iodide ions are replaced by other halides or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reducing Agents: Zinc in dilute mineral acid or sodium sulfide in ammonium hydroxide solution.
Substitution Reagents: Halides such as chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Benzoic acid
Reduction: Iodine
Substitution: Various halogenated methylbenzenes
Applications De Recherche Scientifique
Chemistry
Zinc;methylbenzene;iodide is used as a reagent in organic synthesis, particularly in the formation of Grignard reagents and other organometallic compounds. It is also employed in catalysis for various chemical reactions.
Biology and Medicine
In biological research, zinc complexes are studied for their potential therapeutic applications, including anticancer and antimicrobial properties. This compound may be explored for similar applications due to its unique coordination chemistry.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. It is also utilized in materials science for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of zinc;methylbenzene;iodide involves the coordination of zinc ions with the methylbenzene and iodide ions. This coordination can influence the reactivity and stability of the compound, making it useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc chloride (ZnCl₂)
- Zinc bromide (ZnBr₂)
- Methylbenzene (C₆H₅CH₃)
- Iodobenzene (C₆H₅I)
Uniqueness
Zinc;methylbenzene;iodide is unique due to its specific coordination structure, which imparts distinct chemical properties compared to other zinc halides or methylbenzene derivatives
Propriétés
Formule moléculaire |
C7H7IZn |
|---|---|
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
zinc;methylbenzene;iodide |
InChI |
InChI=1S/C7H7.HI.Zn/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
GFDZNGFKUKUHTR-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C[C-]=C1.[Zn+2].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Azido-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15094053.png)
![2-(4-Chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B15094059.png)
![5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride](/img/structure/B15094079.png)
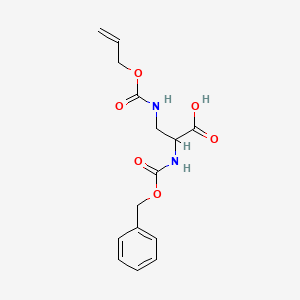
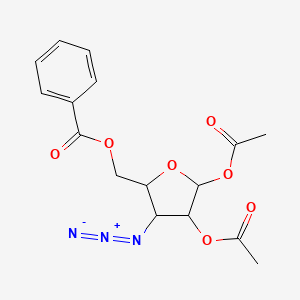
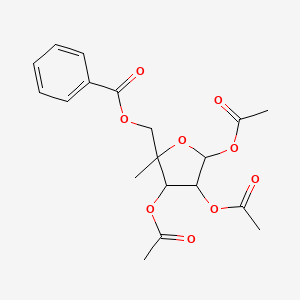
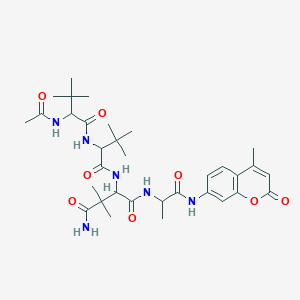
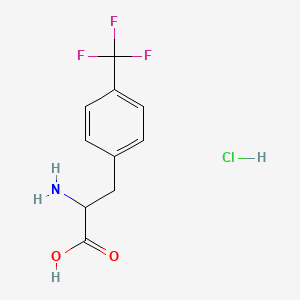
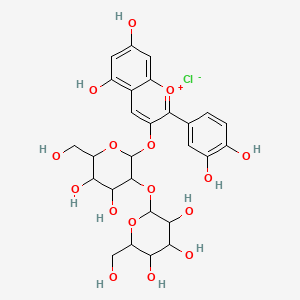
![[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide](/img/structure/B15094142.png)
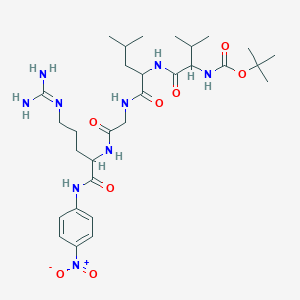
![N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine](/img/structure/B15094152.png)
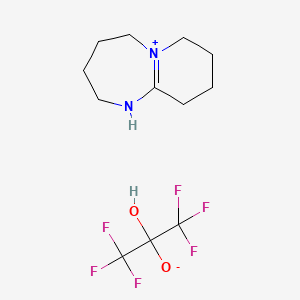
![N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15094161.png)
